4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Description
4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Antidepressant Agents
Compounds related to 4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their potential as antidepressant agents. A study by Zagórska et al. (2016) investigated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. They identified potent ligands for 5-HT1A and 5-HT7 receptors, offering insights into the development of antidepressant and anxiolytic drugs (Zagórska et al., 2016).
Mesoionic Purinone Analogs
Coburn and Taylor (1982) explored mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrating their potential in hydrolytic ring-opening reactions and as substrates for the synthesis of other biologically relevant compounds (Coburn & Taylor, 1982).
Synthesis of Imidazo Purine Derivatives
Simo et al. (1998) reported the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. These compounds expand the scope of purine derivatives and can lead to novel applications in medicinal chemistry (Simo, Rybár, & Alföldi, 1998).
Antiviral Activity
Research on imidazo[1,2-a]-s-triazine nucleosides, which include similar structures, demonstrated their potential as antiviral agents. The study by Kim et al. (1978) highlighted the chemical synthesis and antiviral activity of these compounds against various viruses (Kim et al., 1978).
Central Activity in Affective Disorders
Partyka et al. (2014) investigated imidazo[2,1‐f]purine‐2,4‐dione derivatives as central nervous system agents. They studied their effects as presynaptic 5HT1A receptor agonists and postsynaptic antagonists, showing potential for use in treating affective disorders (Partyka et al., 2014).
Cardiotonic Drug Discovery
Robertson et al. (1985) explored the structural requirements for inotropic activity in molecules containing a heterocyclic ring fused to 2-phenylimidazole, leading to the discovery of potent cardiotonic drugs (Robertson et al., 1985).
Properties
IUPAC Name |
4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-6-8-15(9-7-11)24-13(3)14(4)25-16-17(21-19(24)25)22(5)20(28)23(18(16)27)10-12(2)26/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXQAVFGORQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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